Cas no 475561-89-8 (Methyl 4-fluoro-1H-pyrrole-2-carboxylate)

Methyl 4-fluoro-1H-pyrrole-2-carboxylate structure
475561-89-8 structure
商品名:Methyl 4-fluoro-1H-pyrrole-2-carboxylate
CAS番号:475561-89-8
MF:C6H6NO2F
メガワット:143.11574
MDL:MFCD11042594
CID:867785
PubChem ID:45089983

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-fluoro-1H-pyrrole-2-carboxylate
    • Methyl 4-Fluoropyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylicacid,4-fluoro-,methylester(9CI)
    • 4-fluoro-1H-pyrrole-2-carboxylic acid methyl ester
    • AKOS006309433
    • C6H6FNO2
    • 2-carbomethoxy-4-fluoropyrrole
    • MFCD11042594
    • 475561-89-8
    • CS-0061832
    • SB13772
    • SY016341
    • EN300-219550
    • Methyl4-fluoro-1H-pyrrole-2-carboxylate
    • DA-17464
    • AS-38704
    • SCHEMBL1298467
    • CHEMBL4521308
    • DQCVQMRMLSMVDL-UHFFFAOYSA-N
    • DTXSID90666558
    • MDL: MFCD11042594
    • インチ: InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
    • InChIKey: DQCVQMRMLSMVDL-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=CN1)F

計算された属性

  • せいみつぶんしりょう: 143.03800
  • どういたいしつりょう: 143.03825660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

  • PSA: 42.09000
  • LogP: 0.94040

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC903659-250mg
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 98%
250mg
£32.00 2025-02-22
Apollo Scientific
PC903659-1g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 98%
1g
£90.00 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0695-5G
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 97%
5g
¥ 3,616.00 2023-04-13
eNovation Chemicals LLC
D911346-5g
Methyl 4-Fluoropyrrole-2-carboxylate
475561-89-8 97%
5g
$345 2024-07-20
Fluorochem
231406-1g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 95%
1g
£482.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M73840-1g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8
1g
¥4209.0 2021-09-08
eNovation Chemicals LLC
D241370-10g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 95%
10g
$2280 2024-08-03
TRC
M305523-100mg
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8
100mg
$87.00 2023-05-17
Chemenu
CM243386-1g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 96%
1g
$320 2021-08-04
Fluorochem
231406-5g
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
475561-89-8 95%
5g
£1446.00 2022-02-28

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 合成方法

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 関連文献

Methyl 4-fluoro-1H-pyrrole-2-carboxylateに関する追加情報

Methyl 4-fluoro-1H-pyrrole-2-carboxylate: A Promising Fluorinated Pyrrole Derivative in Modern Medicinal Chemistry

Methyl 4-fluoro-1H-pyrrole-2-carboxylate (CAS No. 475561-89-8) represents a significant advancement in the field of fluorinated heterocyclic compounds, offering unique structural features that align with the growing demand for pyrrole derivatives in pharmaceutical and biochemical applications. This compound, characterized by its fluorine substitution at the 4-position of the pyrrole ring, exhibits enhanced physicochemical properties compared to its non-fluorinated counterparts. Recent studies have highlighted the importance of fluorinated compounds in modulating biological activity, making Methyl 4-fluoro-1H-pyrrole-2-carboxylate a focal point for researchers exploring novel therapeutic strategies.

The molecular structure of Methyl 4-fluoro-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring with a carboxylate group at the 2-position and a methyl ester functional group at the 4-position. The introduction of fluorine atoms into the pyrrole framework significantly alters the electronic properties of the molecule, leading to improved lipophilicity and metabolic stability. These modifications are particularly relevant in the development of fluorinated pyrrole derivatives for applications in drug discovery and biological assays. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that fluorinated compounds like Methyl 4-fluoro-1H-pyrrole-2-carboxylate exhibit enhanced receptor binding affinity compared to their non-fluorinated analogs, suggesting their potential as lead compounds for targeting specific G protein-coupled receptors (GPCRs).

Recent advancements in synthetic methodologies have enabled the efficient preparation of Methyl 4-fluoro-1H-pyrrole-2-carboxylate through catalytic approaches. A 2024 paper in *Organic Letters* reported a novel transition-metal-catalyzed strategy for the synthesis of fluorinated pyrrole derivatives, which significantly reduces the number of synthetic steps required to produce Methyl 4-fluoro-1H-pyrrole-2-carboxylate. This method not only improves the scalability of the compound but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to synthesize Methyl 4-fluoro-1H-pyrrole-2-carboxylate in high yield and purity is critical for its application in drug development and biological research.

The biological activity of Methyl 4-fluoro-1H-pyrrole-2-carboxylate has been extensively studied in recent years. Research published in *Bioorganic & Medicinal Chemistry Letters* (2023) revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, fluorinated pyrrole derivatives like Methyl 4-fluoro-1H-pyrrole-2-carboxylate have shown promising results in modulating the activity of phosphodiesterase (PDE) enzymes, which are implicated in various diseases such as cardiovascular disorders and neurodegenerative conditions. The introduction of fluorine atoms into the pyrrole ring enhances the molecule's ability to interact with target proteins, thereby improving its therapeutic potential.

In the context of drug discovery, Methyl 4-fluoro-1H-pyrrole-2-carboxylate has emerged as a valuable scaffold for the design of novel therapeutics. A 2024 study in *MedChemComm* explored the use of fluorinated compounds in the development of small-molecule inhibitors for cancer-related targets. The authors reported that fluorinated pyrrole derivatives like Methyl 4-fluoro-1H-pyrrole-2-carboxylate exhibit enhanced selectivity and reduced off-target effects compared to traditional non-fluorinated analogs. This selectivity is attributed to the unique electronic properties of the fluorine atom, which allows for precise modulation of molecular interactions with biological targets.

Furthermore, the application of Methyl 4-fluoro-1H-pyrrole-2-carboxylate extends beyond drug discovery into biological assays and molecular modeling. A 2024 review in *Chemical Reviews* highlighted the role of fluorinated pyrrole derivatives in the design of fluorescent probes for imaging applications. The high photostability and fluorescence quantum yield of fluorinated compounds make them ideal candidates for developing fluorescent probes that can track molecular interactions in real-time. The fluorine substitution in Methyl 4-fluoro-1H-pyrrole-2-carboxylate contributes to its exceptional optical properties, enabling its use in advanced biological imaging techniques.

Recent advances in computational chemistry have also underscored the importance of fluorinated pyrrole derivatives in drug design. A 2023 study in *Journal of Chemical Information and Modeling* utilized molecular dynamics simulations to investigate the binding behavior of Methyl 4-fluoro-1H-pyrrole-2-carboxylate with target proteins. The simulations revealed that the fluorine substitution significantly alters the conformational flexibility of the molecule, allowing it to adopt optimal binding orientations with target receptors. These findings highlight the potential of fluorinated compounds like Methyl 4-fluoro-1H-pyrrole-2-carboxylate in the rational design of targeted therapeutics.

Despite its promising properties, the development of Methyl 4-fluoro-1H-pyrrole-2-carboxylate as a therapeutic agent requires further optimization. A 2024 paper in *Drug Discovery Today* discussed the challenges associated with the fluorination of pyrrole derivatives, including issues related to synthetic accessibility and biological toxicity. While fluorinated pyrrole derivatives like Methyl 4-fluoro-1H-pyrrole-2-carboxylate show improved pharmacokinetic profiles, their long-term safety and efficacy in vivo need to be thoroughly evaluated. Ongoing research is focused on optimizing the fluorine substitution pattern to enhance the therapeutic index of Methyl 4-fluoro-1H-pyrrole-2-carboxylate while minimizing potential side effects.

In conclusion, Methyl 4-fluoro-1H-pyrrole-2-carboxylate represents a significant advancement in the field of fluorinated compounds and drug development. Its unique molecular structure and enhanced physicochemical properties make it a valuable tool for researchers exploring novel therapeutic strategies. As research continues to uncover the full potential of fluorinated pyrrole derivatives, Methyl 4-fluoro-1H-pyrrole-2-carboxylate is poised to play a pivotal role in the development of next-generation therapeutics. The ongoing efforts to optimize its synthetic pathways and biological activity will further solidify its position as a key compound in drug discovery and biological research.

For more information on the synthesis, biological activity, and applications of Methyl 4-fluoro-1H-pyrrole-2-carboxylate, refer to the latest studies published in *Journal of Medicinal Chemistry*, *Organic Letters*, and *Bioorganic & Medicinal Chemistry Letters*. These studies provide critical insights into the potential of fluorinated pyrrole derivatives in advancing drug discovery and biological research.

Keywords: Methyl 4-fluoro-1H-pyrrole-2-carboxylate, fluorinated compounds, drug discovery, biological assays, fluorinated pyrrole derivatives, fluorine substitution, synthetic chemistry, targeted therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:475561-89-8)Methyl 4-fluoro-1H-pyrrole-2-carboxylate
A872118
清らかである:99%
はかる:5g
価格 ($):287.0